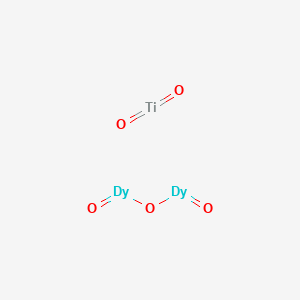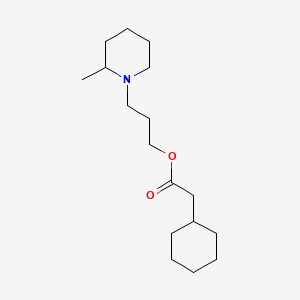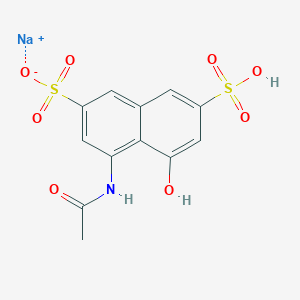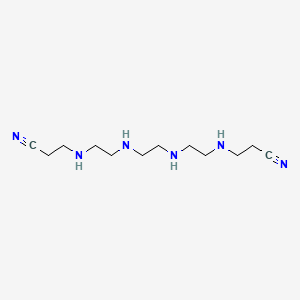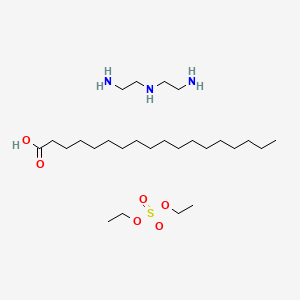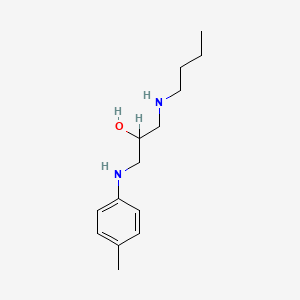
1-(Butylamino)-3-p-toluidino-2-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Butylamino)-3-p-toluidino-2-propanol is an organic compound that belongs to the class of amines It is characterized by the presence of a butylamino group and a p-toluidino group attached to a propanol backbone
Méthodes De Préparation
The synthesis of 1-(Butylamino)-3-p-toluidino-2-propanol can be achieved through several synthetic routes. One common method involves the reaction of p-toluidine with butylamine in the presence of a suitable catalyst. The reaction conditions typically include elevated temperatures and the use of solvents such as ethanol or methanol. Industrial production methods may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
1-(Butylamino)-3-p-toluidino-2-propanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in substitution reactions where the amino groups are replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
1-(Butylamino)-3-p-toluidino-2-propanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating specific medical conditions.
Industry: It is utilized in the production of specialty chemicals and as a component in certain industrial processes.
Mécanisme D'action
The mechanism of action of 1-(Butylamino)-3-p-toluidino-2-propanol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
1-(Butylamino)-3-p-toluidino-2-propanol can be compared with other similar compounds, such as:
1-(Butylamino)-2-propanol: Lacks the p-toluidino group, resulting in different chemical and biological properties.
3-p-Toluidino-2-propanol:
Butylamine: A simpler amine with different chemical behavior and uses.
Propriétés
Numéro CAS |
7532-60-7 |
|---|---|
Formule moléculaire |
C14H24N2O |
Poids moléculaire |
236.35 g/mol |
Nom IUPAC |
1-(butylamino)-3-(4-methylanilino)propan-2-ol |
InChI |
InChI=1S/C14H24N2O/c1-3-4-9-15-10-14(17)11-16-13-7-5-12(2)6-8-13/h5-8,14-17H,3-4,9-11H2,1-2H3 |
Clé InChI |
LVUIVGRUWGKZII-UHFFFAOYSA-N |
SMILES canonique |
CCCCNCC(CNC1=CC=C(C=C1)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




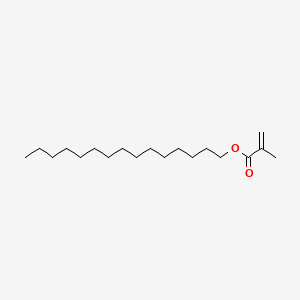
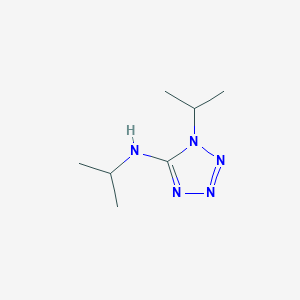
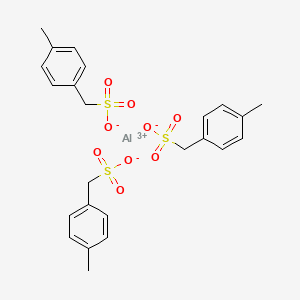
![5S-Iodo-1S,6S-3,7-dioxabicyclo[4,3,0]-nonan-8-one](/img/structure/B13779560.png)
